molecular formula C20H18N2O B5772911 2-{[1,1'-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE

2-{[1,1'-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE

Cat. No.: B5772911
M. Wt: 302.4 g/mol
InChI Key: SRUDJIQKKBQOHI-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE is an organic compound that features a biphenyl group and a pyridin-3-ylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE typically involves the reaction of 4-bromobiphenyl with pyridin-3-ylmethylamine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and pyridinyl groups facilitate binding to the active sites of these targets, leading to inhibition or modulation of their activity. This compound may also interfere with specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-2-YLMETHYL)ACETAMIDE
  • 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-4-YLMETHYL)ACETAMIDE
  • 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)PROPIONAMIDE

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both biphenyl and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(22-15-17-5-4-12-21-14-17)13-16-8-10-19(11-9-16)18-6-2-1-3-7-18/h1-12,14H,13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDJIQKKBQOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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